molecular formula C6H10N2O3 B130568 1-(2-Hydroxyethyl)piperazine-2,5-dione CAS No. 143411-79-4

1-(2-Hydroxyethyl)piperazine-2,5-dione

Cat. No.: B130568
CAS No.: 143411-79-4
M. Wt: 158.16 g/mol
InChI Key: HOSLUKCGZJOZNK-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)piperazine-2,5-dione is a heterocyclic organic compound that features a piperazine ring substituted with a hydroxyethyl group and a dione functionality. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)piperazine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Deprotection followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as alkylation of piperazine derivatives and subsequent purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dione functionality can be reduced to form diols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)piperazine-2,5-dione involves its interaction with molecular targets and pathways within biological systems. For instance, its radioprotective effects are attributed to its ability to mitigate DNA damage caused by ionizing radiation, thereby preventing apoptosis . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxyethyl)piperazine-2,5-dione is unique due to its combination of a hydroxyethyl group and a dione functionality, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-hydroxyethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-2-1-8-4-5(10)7-3-6(8)11/h9H,1-4H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSLUKCGZJOZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CC(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600155
Record name 1-(2-Hydroxyethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143411-79-4
Record name 1-(2-Hydroxyethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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